molecular formula C18H12F3NO4S B4948692 2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid

2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid

Cat. No.: B4948692
M. Wt: 395.4 g/mol
InChI Key: ZZRMMAFSBJHWHS-UHFFFAOYSA-N
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Description

The compound "2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid" is a structurally complex molecule featuring a benzoic acid core modified with a pyrrolidin-2,5-dione ring system. The pyrrolidinone moiety is substituted at the 1-position with a 2-(trifluoromethyl)phenyl group and at the 3-position with a sulfanyl (-S-) linker connecting to the benzoic acid (Figure 1). This architecture combines electron-withdrawing trifluoromethyl and carbonyl groups, which may influence solubility, metabolic stability, and binding interactions.

Properties

IUPAC Name

2-[2,5-dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO4S/c19-18(20,21)11-6-2-3-7-12(11)22-15(23)9-14(16(22)24)27-13-8-4-1-5-10(13)17(25)26/h1-8,14H,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRMMAFSBJHWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid typically involves multiple steps, starting from readily available precursors. . The final step usually involves the attachment of the benzoic acid moiety through a nucleophilic substitution reaction. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The benzoic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeConditionsProductApplication/Note
Esterification ROH, H⁺ (e.g., H₂SO₄) or DCCBenzoate esterImproves lipophilicity for drug delivery
Amide Formation Amine, EDC/DMAPBenzamide derivativeUsed in prodrug design or polymer conjugation
Salt Formation NaOH/KOHSodium/potassium carboxylateEnhances aqueous solubility

Decarboxylation may occur under pyrolysis (>200°C) or strong basic conditions, yielding a hydrocarbon byproduct and CO₂.

Sulfanyl (Thioether) Bridge Reactivity

The sulfur atom in the sulfanyl group undergoes oxidation and alkylation:

Reaction TypeConditionsProductSelectivity Notes
Oxidation to Sulfoxide H₂O₂, CH₃COOH, 20–25°CSulfoxide derivativeControlled stoichiometry prevents overoxidation
Oxidation to Sulfone mCPBA, DCM, 0°C to RTSulfone derivativeEnhances metabolic stability
Alkylation R-X, base (e.g., K₂CO₃)Sulfonium saltLimited by steric hindrance from adjacent groups

Pyrrolidinone Ring Transformations

The 2,5-diketopyrrolidine ring exhibits reactivity typical of cyclic diketones:

Reaction TypeConditionsProductMechanistic Insight
Ring-Opening Hydrolysis H₂O, H⁺/OH⁻, ΔDicarboxylic acid derivativeAcidic conditions favor ketone protonation
Enolate Formation LDA/NaH, THF, −78°CEnolate intermediateEnables C-alkylation or acylation at C3
Reductive Amination NH₃, NaBH₃CNPyrrolidine amineConverts diketone to amine for SAR studies

Trifluoromethylphenyl Group Effects

The electron-withdrawing CF₃ group influences aromatic electrophilic substitution:

Reaction TypeConditionsProductRegiochemical Outcome
Nitration HNO₃, H₂SO₄, 0–5°CMeta-nitro derivativeCF₃ directs electrophiles to meta position
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Meta-halo derivativeLimited reactivity due to deactivation

Stability Under Environmental Conditions

Experimental data for analogous compounds suggest:

ConditionStability OutcomeDegradation Pathway
Aqueous Hydrolysis Stable at pH 4–7, 25°CSlow hydrolysis of sulfanyl bridge at pH >9
Thermal Stress Stable up to 150°CDecarboxylation dominates above 200°C
Photolysis Moderate degradation under UVRadical-mediated cleavage of CF₃-C bond

Comparative Reactivity of Structural Analogs

Key differences in reactivity compared to similar compounds:

CompoundStructural VariationReactivity Difference
3-(Trifluoromethyl) isomer CF₃ at phenyl C3 vs. C2Higher electrophilic substitution reactivity
Sulfone analog Sulfonyl vs. sulfanyl bridgeReduced nucleophilicity, enhanced oxidation resistance

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to 2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid exhibit significant anticancer properties. For instance, pyrrole derivatives have been evaluated for their ability to inhibit cancer cell growth across various human cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .

Case Study: Inhibition of Tubulin Polymerization
In a study involving structurally related compounds, one analog demonstrated a GI50 value of less than 100 nM against multiple cancer cell lines, suggesting potent anticancer activity . The binding affinity of these compounds at the colchicine-binding site on tubulin was significantly higher than that of established inhibitors, indicating their potential as therapeutic agents.

Synthetic Applications

Intermediate in Synthesis
The compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its unique functional groups allow for further modifications that can lead to the development of new pharmaceuticals. For example, derivatives of pyrrolidine and benzoic acid are often synthesized for use in drug discovery programs targeting various diseases .

Example: Synthesis Pathways
The synthesis of this compound can involve multiple steps, including the formation of the pyrrolidine ring followed by the introduction of the benzoic acid moiety. This versatility makes it an attractive target for synthetic chemists looking to develop new compounds with specific biological activities.

Biological Studies

Mechanistic Studies
Research has also focused on understanding the biological mechanisms through which this compound exerts its effects. Studies utilizing molecular docking simulations have provided insights into how these compounds interact at the molecular level, potentially leading to the development of more effective drugs with fewer side effects .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The exact pathways involved depend on the specific biological context, but it often acts by inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

a. Sulfanyl vs. Sulfonic Acid Derivatives

  • Target Compound: Contains a sulfanyl (-S-) bridge between the pyrrolidinone and benzoic acid.
  • 2-Phenylbenzimidazole-5-sulfonic Acid (): Features a sulfonic acid (-SO₃H) group. The sulfonic acid group increases acidity (pKa ~1–2) and water solubility compared to the sulfanyl group (pKa ~6–8 for thiols), making the latter more lipophilic and membrane-permeable.

b. Trifluoromethyl-Substituted Derivatives

  • EUROPEAN PATENT Compounds () : These include trifluoromethylpyrimidine and trifluoromethylphenyl carbamoyl groups. Similar to the target compound, these substituents likely improve binding affinity to hydrophobic pockets in biological targets (e.g., enzymes or receptors) while reducing metabolic clearance .
Pyrrolidinone and Benzoic Acid Hybrids
  • DX-CA-[S2200] (): A methoxy-substituted benzoic acid derivative with an acetamide side chain. Unlike the target compound, it lacks the pyrrolidinone ring but shares the benzoic acid core.
  • 5-CA-2-HM-MCBX (): Contains a hydroxymethyl-phenoxy linker and a hydroxyacetamide group. This compound’s higher polarity (due to multiple hydroxyl groups) contrasts with the target’s lipophilic trifluoromethyl and dione groups, suggesting differences in pharmacokinetic profiles (e.g., oral bioavailability vs. renal excretion) .

Data Table: Structural and Functional Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound Benzoic acid Pyrrolidin-2,5-dione, CF₃-phenyl, sulfanyl ~425–450 (estimated) High lipophilicity, moderate acidity
2-Phenylbenzimidazole-5-sulfonic Acid Benzimidazole-sulfonic acid Phenyl, sulfonic acid 274.3 High water solubility, UV absorption
DX-CA-[S2200] Benzoic acid Methoxy, methylamino-acetamide ~250–300 (estimated) Moderate polarity, potential CNS activity
EP Patent Compound (Example) Diazaspirodecenone Trifluoromethylpyrimidine, carbamoyl ~700–750 (estimated) High target affinity, metabolic resistance

Research Findings and Implications

  • Metabolic Stability: The trifluoromethyl group in the target compound and EP Patent derivatives may reduce cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogs .
  • Solubility Challenges : The sulfanyl linker and dione ring in the target compound likely result in lower aqueous solubility than sulfonic acid derivatives (e.g., ), necessitating formulation strategies for in vivo studies .

Biological Activity

The compound 2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H12F3N2O4SC_{15}H_{12}F_3N_2O_4S, and it features a complex structure that includes a pyrrolidine ring, a benzoic acid moiety, and a trifluoromethyl group. The presence of sulfur in the structure may contribute to its biological activity.

PropertyValue
Molecular Weight378.33 g/mol
Boiling Point535.2 °C
Flash Point277.5 °C
LogP5.4223
Polar Surface Area69.661 Ų

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inflammasome Inhibition : The compound has been studied for its ability to inhibit the NLRP3 inflammasome, which plays a crucial role in the inflammatory response. By blocking this pathway, it may help in conditions characterized by chronic inflammation .
  • Antioxidant Activity : The presence of the sulfur atom suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
  • G Protein-Coupled Receptor Modulation : Similar compounds have shown interactions with G protein-coupled receptors (GPCRs), which are vital for numerous physiological processes including immune responses and neurotransmission .

Biological Activity and Efficacy

Several studies have documented the biological activity of this compound:

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies indicated that the compound could inhibit tumor cell proliferation in certain cancer types, potentially through apoptosis induction .

Case Studies

  • Cryopyrin-Associated Autoinflammatory Syndrome (CAPS) : A study explored the effects of similar compounds on CAPS models, revealing significant reductions in inflammatory markers and symptom severity when treated with NLRP3 inhibitors .
  • Type 2 Diabetes : Research involving diabetic mouse models showed that treatment with NLRP3 inhibitors improved insulin sensitivity and reduced hyperglycemia, indicating a potential therapeutic role for this class of compounds .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid in laboratory settings?

  • Methodological Answer :

  • Use engineering controls such as fume hoods to minimize inhalation exposure .
  • Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if irritation persists .
  • Store the compound in a sealed, labeled container away from incompatible substances (e.g., strong oxidizers). Monitor storage conditions (e.g., temperature, humidity) to prevent degradation .

Q. What synthetic strategies are employed to prepare this compound?

  • Methodological Answer :

  • Stepwise functionalization : Start with benzoic acid derivatives and introduce the pyrrolidinone-sulfanyl moiety via nucleophilic substitution or thiol-ene reactions. For example, coupling 3-mercaptobenzoic acid with a pre-synthesized 2,5-dioxopyrrolidine intermediate .
  • Catalytic optimization : Use palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity. Monitor reaction progress via HPLC or TLC to isolate intermediates .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Grow single crystals via slow evaporation in solvents like DMSO/water. Collect intensity data using a diffractometer and refine with SHELXL for small-molecule structures .
  • Validation : Check for twinning or disorder using PLATON or OLEX2 . Report CIF files with deposition codes (e.g., Cambridge Structural Database) .

Advanced Research Questions

Q. How can researchers assess the environmental fate of this compound, including biodegradation and bioaccumulation?

  • Methodological Answer :

  • Partitioning studies : Measure logP (octanol-water) to predict bioavailability. Use shake-flask methods or computational tools like EPI Suite .
  • Microcosm experiments : Incubate the compound in soil/water systems under controlled conditions (pH, microbial activity). Quantify degradation products via LC-MS/MS and assess half-life .

Q. What experimental designs address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (IC₅₀ calculations) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Control for variables like solvent (DMSO vs. ethanol) or incubation time .

Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?

  • Methodological Answer :

  • Analog synthesis : Modify the trifluoromethylphenyl group or benzoic acid moiety. Introduce halogens or electron-withdrawing groups to test electronic effects .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian) to correlate substituent effects with binding affinity (e.g., docking to target proteins) .

Q. What methodologies are effective for impurity profiling during synthesis?

  • Methodological Answer :

  • HPLC-MS with charged aerosol detection : Separate impurities using a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Compare retention times with spiked standards .
  • Epimer resolution : Optimize chiral columns (e.g., Chiralpak IA) to resolve stereoisomers, noting chromatographic conditions (e.g., buffer pH) that influence separation .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Matrix-matched calibration : Spike the compound into biological fluids (e.g., plasma) and extract via SPE (C18 cartridges). Validate recovery rates (≥80%) and LOD/LOQ using MRM on a Q-TOF mass spectrometer .
  • Cross-validation : Compare results from UPLC-UV and LC-MS/MS to ensure method reproducibility .

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